Cas no 53666-72-1 (7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one)
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(1-methylethyl)-
- 7-hydroxy-4-methyl-3-propan-2-ylchromen-2-one
- 7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one
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- MDL: MFCD00488349
- Inchi: 1S/C13H14O3/c1-7(2)12-8(3)10-5-4-9(14)6-11(10)16-13(12)15/h4-7,14H,1-3H3
- InChI Key: IZOCZZMTQMWKLQ-UHFFFAOYSA-N
- SMILES: O1C(C(=C(C)C2C=CC(=CC1=2)O)C(C)C)=O
Computed Properties
- Exact Mass: 218.09432
Experimental Properties
- PSA: 46.53
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292544-10g |
7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one |
53666-72-1 | 97% | 10g |
$468 | 2021-06-17 | |
| Chemenu | CM292544-10g |
7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one |
53666-72-1 | 97% | 10g |
$*** | 2023-03-30 | |
| Enamine | EN300-302546-1g |
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one |
53666-72-1 | 1g |
$1029.0 | 2023-09-06 | ||
| Enamine | EN300-302546-5g |
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one |
53666-72-1 | 5g |
$2981.0 | 2023-09-06 | ||
| Enamine | EN300-302546-10g |
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one |
53666-72-1 | 10g |
$4421.0 | 2023-09-06 | ||
| Enamine | EN300-302546-0.05g |
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one |
53666-72-1 | 0.05g |
$238.0 | 2023-09-06 | ||
| Enamine | EN300-302546-0.1g |
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one |
53666-72-1 | 0.1g |
$355.0 | 2023-09-06 | ||
| Enamine | EN300-302546-0.25g |
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one |
53666-72-1 | 0.25g |
$509.0 | 2023-09-06 | ||
| Enamine | EN300-302546-0.5g |
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one |
53666-72-1 | 0.5g |
$803.0 | 2023-09-06 | ||
| Enamine | EN300-302546-1.0g |
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one |
53666-72-1 | 1g |
$0.0 | 2023-06-07 |
7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 7-hydroxy-4-methyl-3-(propan-2-yl)-2H-chromen-2-one
7-Hydroxy-4-Methyl-3-(Propan-2-Yl)-2H-Chromen-2-One: A Comprehensive Overview
7-Hydroxy-4-Methyl-3-(Propan-2-Yl)-2H-Chromen-2-One, identified by the CAS registry number CAS No. 53666-72-1, is a structurally unique compound belonging to the chromene family. Chromenes are a class of aromatic compounds characterized by a benzene ring fused with a gamma-pyrone ring, and this particular compound exhibits a hydroxyl group at the 7-position, a methyl group at the 4-position, and an isopropyl group at the 3-position. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
The synthesis of 7-Hydroxy-4-Methyl-3-(Propan-2-Yl)-2H-Chromen-2-One can be achieved through various routes, including condensation reactions and oxidation processes. Recent advancements in organic synthesis have enabled researchers to develop more efficient and environmentally friendly methods for its preparation. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Such innovations highlight the compound's potential for large-scale production in industries such as pharmaceuticals and food additives.
In terms of applications, this compound has garnered attention in the field of natural product research. It has been identified as a constituent in certain plant species, where it may contribute to their pharmacological activities. Studies have suggested that 7-Hydroxy-4-Methyl-3-(Propan-2-Yl)-2H-Chromen-2-One possesses antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Furthermore, its ability to inhibit specific enzymes has led to investigations into its potential as a lead compound for drug development.
The structural features of this compound also make it a valuable tool in chemical education and research. Its gamma-pyrone ring system serves as a platform for studying various chemical reactions, such as cycloadditions and electrophilic substitutions. Recent research has explored its reactivity under different conditions, providing insights into its potential as an intermediate in more complex molecular constructions.
In conclusion, 7-Hydroxy-4-Methyl-3-(Propan-2-Yl)-2H-Chromen-2-One (CAS No. 53666-721) is a versatile compound with promising applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, underscores its importance in contemporary chemical research.
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